molecular formula C20H15BrN4O2S B5222841 N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide

N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide

Cat. No.: B5222841
M. Wt: 455.3 g/mol
InChI Key: SXMIOBULHSKQQJ-UHFFFAOYSA-N
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Description

N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Aniline Substitution: The quinoxaline derivative is then reacted with aniline in the presence of a suitable catalyst to introduce the anilino group at the 3-position.

    Sulfonamide Formation: Finally, the bromobenzenesulfonyl chloride is reacted with the anilinoquinoxaline derivative to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or the sulfonamide group.

    Substitution: The bromine atom in the benzenesulfonamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups into the benzenesulfonamide moiety.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a fluorescent probe for biological imaging due to its quinoxaline core.

    Medicine: Research has indicated potential anticancer and antimicrobial activities, making it a candidate for drug development.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-anilino-2-quinoxalinyl)-4-ethoxybenzenesulfonamide
  • 3-(Bromoacetyl)coumarins

Uniqueness

N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide is unique due to its specific combination of the quinoxaline core and the bromobenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2S/c21-14-10-12-16(13-11-14)28(26,27)25-20-19(22-15-6-2-1-3-7-15)23-17-8-4-5-9-18(17)24-20/h1-13H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMIOBULHSKQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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